heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
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Overview
Description
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems. These systems are crucial for the delivery of mRNA vaccines, making this compound significant in the field of biotechnology and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps:
Formation of the Heptadecan-9-yl Group: This step involves the esterification of heptadecanoic acid with an appropriate alcohol under acidic conditions.
Preparation of the 6-Heptoxy-6-oxohexyl Group: This group is synthesized through the reaction of hexanoic acid with heptanol in the presence of a dehydrating agent.
Coupling with 3-Hydroxypropylamine: The final step involves the coupling of the previously synthesized intermediates with 3-hydroxypropylamine under controlled conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride
Major Products
The major products formed from these reactions include various hydroxyl and oxo derivatives, which can be further utilized in different applications .
Scientific Research Applications
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is extensively used in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is employed in the study of lipid metabolism and membrane dynamics.
Medicine: It plays a crucial role in the development of lipid nanoparticle-based drug delivery systems, particularly for mRNA vaccines.
Industry: The compound is used in the formulation of various pharmaceutical products and in the production of specialized chemicals
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane, allowing the mRNA to enter the cytoplasm where it can be translated into proteins. The molecular targets include cell membrane lipids and intracellular enzymes involved in mRNA translation .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-undecyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structure, which provides optimal properties for lipid nanoparticle formation and mRNA delivery. Its combination of hydrophobic and hydrophilic groups ensures efficient encapsulation and release of mRNA .
Properties
Molecular Formula |
C41H81NO5 |
---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-24-18-15-19-26-34-42(36-29-37-43)35-27-21-25-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
OSFKXRRRNPEDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
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